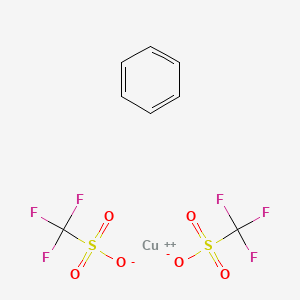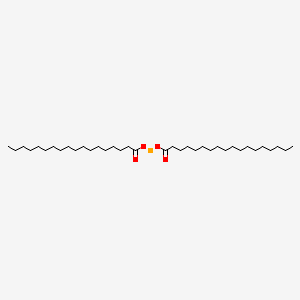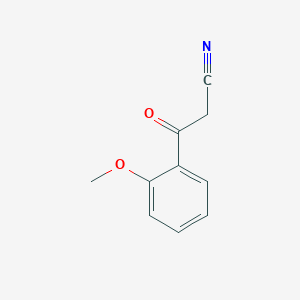
2-甲氧基苯甲酰乙腈
概述
描述
Molecular Structure Analysis
The molecular structure of 2-Methoxybenzoylacetonitrile consists of a benzene ring attached to a methoxy group and a nitrile group . The molecular weight is 175.18 .Physical And Chemical Properties Analysis
2-Methoxybenzoylacetonitrile is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not explicitly mentioned in the search results .科学研究应用
合成中的光致发光
2-甲氧基苯甲酰乙腈衍生物已被用于合成具有显著光致发光性能的化合物。例如,通过铜催化的合成2-芳基-3-氰基苯并呋喃类化合物,包括2-甲氧基苯甲酰乙腈,在紫外光下发出明亮的蓝光。这些化合物具有较高的量子产率,使它们在光致发光应用中有潜在用途 (Zhang et al., 2016)。
生物研究中的分析方法
在生物研究中,已经开发了用于确定生物材料中2-甲氧基苯甲酰乙腈衍生物的方法。薄层色谱法(TLC)、紫外光谱法、高效液相色谱法(HPLC)和气相色谱-质谱联用(GC-MS)等技术被用于此目的。这些方法对于准确鉴定和定量这些化合物在生物样品中的含量至关重要 (Chernova et al., 2020)。
功能化噻唑-2(3H)-亚胺的合成
2-甲氧基苯甲酰乙腈衍生物被用于绿色合成功能化噻唑-2(3H)-亚胺。这涉及在离子液体介质中进行的三组分串联反应,突显了该化合物在促进环保合成过程中的实用性。工作程序的简单性和产品无需进一步纯化的特点强调了这种方法的效率 (Shahvelayati et al., 2017)。
环境监测
2-甲氧基苯甲酰乙腈衍生物在环境监测中至关重要,特别是在水样中确定紫外吸收剂的含量。固相萃取和液相色谱-串联质谱法等技术被用于浓缩和确定环境样品中的这些化合物。这种应用对于评估水生环境中紫外吸收剂的存在和影响至关重要 (Negreira et al., 2009)。
有机合成和药物化学
在有机合成和药物化学中,2-甲氧基苯甲酰乙腈衍生物在选择性裂解某些醚和酯中发挥作用。这种应用对于开发药物和合成复杂有机分子至关重要,其中需要特定的官能团操作 (Sharma et al., 2003)。
安全和危害
属性
IUPAC Name |
3-(2-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOMMMVJTFRJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407161 | |
| Record name | 2-Methoxybenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzoylacetonitrile | |
CAS RN |
35276-83-6 | |
| Record name | 2-Methoxy-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35276-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxybenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxybenzoylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

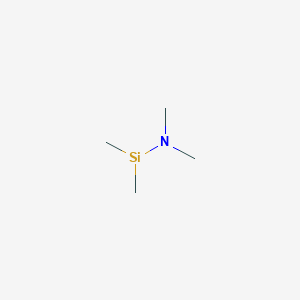
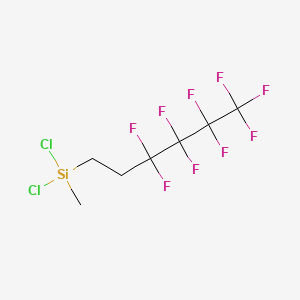

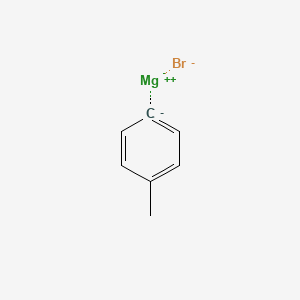
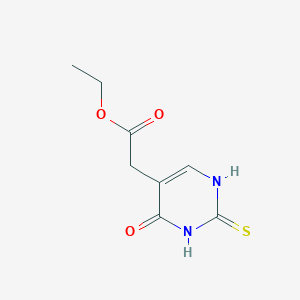
![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)
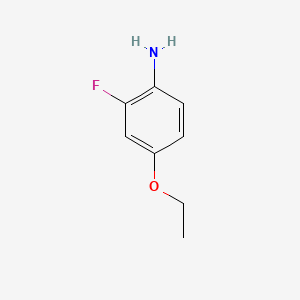
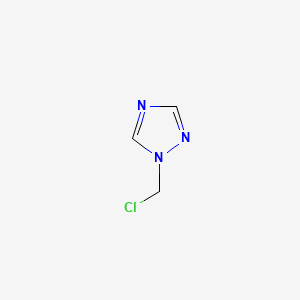
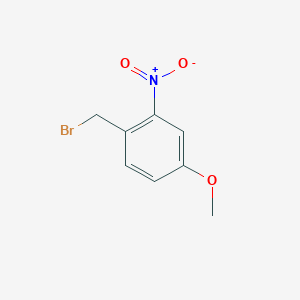
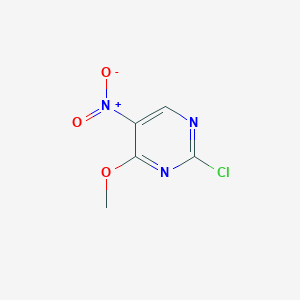
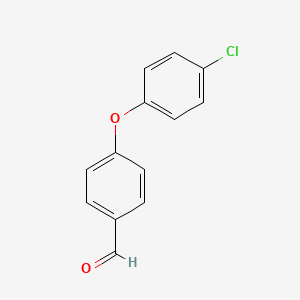
![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)
